1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid dihydrochloride
Description
Structural Characterization of 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid dihydrochloride
Molecular Architecture and Crystallographic Analysis
The molecular architecture of this compound is built upon a pyrazole core structure, which represents a fundamental heterocyclic system extensively studied in modern organic chemistry. The compound possesses a molecular formula of C8H15Cl2N3O2, indicating the presence of two chloride ions associated with the organic cation. The pyrazole ring system exhibits a planar five-membered structure containing two nitrogen atoms at positions 1 and 2, which provides the basic structural framework for this molecule. The substitution pattern includes a 2-(dimethylamino)ethyl group attached to the nitrogen atom at position 1 of the pyrazole ring, creating an extended side chain that significantly influences the compound's overall molecular geometry and electronic properties.
The carboxylic acid functionality positioned at the 5-position of the pyrazole ring contributes to the compound's acidic properties and provides additional sites for intermolecular interactions. Crystallographic analysis of related pyrazole-5-carboxylic acid derivatives has revealed that these compounds typically adopt specific conformations that minimize steric hindrance while maximizing stabilizing interactions. The dihedral angles between the pyrazole ring and substituent groups play crucial roles in determining the overall three-dimensional structure. In similar pyrazole carboxylic acid structures, intermolecular hydrogen bonding patterns involving the carboxylic acid group and nitrogen atoms have been observed to create extended chain-like structures in the solid state.
The dihydrochloride salt form involves protonation of the dimethylamino group and potentially the pyrazole nitrogen, creating a dicationic species that associates with two chloride ions. This ionic structure significantly influences the compound's packing arrangement in the crystalline state and affects its physicochemical properties. The presence of multiple ionizable sites creates opportunities for complex hydrogen bonding networks that stabilize the crystal structure and contribute to the compound's unique properties.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Profiling
Nuclear Magnetic Resonance spectroscopy provides essential structural information for this compound through detailed analysis of both proton and carbon environments. The proton Nuclear Magnetic Resonance spectrum of this compound exhibits characteristic signals that reflect its unique molecular architecture. The dimethylamino group typically produces a singlet signal around 2.8-3.0 parts per million, corresponding to the six equivalent methyl protons attached to the nitrogen atom. The ethylene bridge connecting the dimethylamino group to the pyrazole ring generates two distinct multiplets representing the methylene protons, with the signals appearing at different chemical shifts due to their proximity to electronically different environments.
The pyrazole ring protons manifest as distinctive signals in the aromatic region of the spectrum, typically appearing between 6.5-8.0 parts per million. The proton at position 4 of the pyrazole ring exhibits characteristic coupling patterns that provide valuable information about the electronic environment and substitution pattern. In related pyrazole-5-carboxylic acid derivatives, the carboxylic acid proton often appears as a broad signal around 10-13 parts per million, though this signal may be exchangeable with deuterium oxide.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with the carboxylic acid carbon typically appearing around 160-170 parts per million as a characteristic downfield signal. The pyrazole ring carbons exhibit signals in the aromatic region, while the aliphatic carbons of the dimethylamino ethyl side chain appear in the upfield region of the spectrum. Advanced two-dimensional Nuclear Magnetic Resonance techniques, including Heteronuclear Single Quantum Coherence and Correlation Spectroscopy, provide additional structural confirmation through correlation patterns between protons and carbons.
Infrared Vibrational Signature Analysis
Infrared spectroscopy provides distinctive vibrational fingerprints that confirm the presence of key functional groups within this compound. The carboxylic acid functionality exhibits characteristic stretching vibrations, with the carbonyl group typically appearing as a strong absorption band around 1650-1750 wavenumbers. The broad absorption band associated with the carboxylic acid hydroxyl group usually manifests between 2500-3300 wavenumbers, often overlapping with other hydrogen-containing functionalities.
The pyrazole ring system contributes several characteristic vibrational modes to the infrared spectrum. The carbon-nitrogen stretching vibrations typically appear in the 1400-1600 wavenumber region, while the ring breathing modes and out-of-plane bending vibrations provide additional structural confirmation. The dimethylamino group exhibits characteristic carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region, along with carbon-nitrogen stretching modes that appear in the fingerprint region of the spectrum.
The presence of the dihydrochloride salt form introduces additional complexity to the infrared spectrum through ionic interactions and hydrogen bonding effects. The protonation of the dimethylamino group creates quaternary ammonium characteristics that modify the vibrational frequencies compared to the neutral form. Salt formation often results in broadening of certain absorption bands and the appearance of new vibrational modes associated with the ionic interactions.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides crucial molecular weight confirmation and structural elucidation through characteristic fragmentation patterns of this compound. The molecular ion peak corresponds to the organic cation portion of the molecule, typically observed at mass-to-charge ratio 184 in positive ion mode, representing the loss of the chloride ions from the dihydrochloride salt. Electrospray ionization mass spectrometry has proven particularly effective for analyzing this type of ionic compound, providing both molecular ion information and fragmentation patterns that confirm structural assignments.
The fragmentation pattern of this compound follows predictable pathways based on the stability of the resulting ionic species. Common fragmentation includes the loss of the dimethylamino ethyl side chain, producing characteristic fragment ions that correspond to the pyrazole-5-carboxylic acid core structure. The dimethylamino group often undergoes alpha-cleavage, resulting in the formation of iminium ions that appear as significant peaks in the mass spectrum. The carboxylic acid functionality may undergo decarboxylation under certain ionization conditions, producing fragments that correspond to the loss of carbon dioxide.
Advanced mass spectrometric techniques, including tandem mass spectrometry and high-resolution mass spectrometry, provide additional structural confirmation through accurate mass measurements and detailed fragmentation analysis. The collision cross section measurements, as indicated in related compounds, provide information about the three-dimensional structure and conformational properties of the molecule in the gas phase. These measurements have shown predicted values around 139-158 square angstroms for similar molecular architectures, depending on the ionization adduct formed.
Computational Chemistry Insights
Density Functional Theory Calculations
Density Functional Theory calculations provide comprehensive theoretical insights into the electronic structure and molecular properties of this compound. These computational approaches, particularly using the B3LYP functional with appropriate basis sets, have been extensively applied to pyrazole-containing compounds to understand their electronic characteristics and optimize molecular geometries. The calculations reveal important information about bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.
The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis provides crucial insights into the electronic properties and reactive sites of the compound. In related pyrazole structures, these calculations have demonstrated that the pyrazole ring system exhibits characteristic orbital distributions that influence both chemical reactivity and spectroscopic properties. The presence of the dimethylamino group introduces additional electron density that affects the overall electronic distribution and may influence the compound's ability to participate in various chemical reactions.
Density Functional Theory optimization of the molecular geometry reveals the preferred conformations of the dimethylamino ethyl side chain relative to the pyrazole ring plane. These calculations often predict specific dihedral angles that minimize steric interactions while maintaining favorable electronic interactions. The carboxylic acid group orientation is also optimized through these calculations, providing insights into intramolecular hydrogen bonding possibilities and preferred conformational states. Natural bond orbital analysis, commonly performed as part of these calculations, provides detailed information about charge distribution and bonding characteristics throughout the molecule.
Properties
IUPAC Name |
2-[2-(dimethylamino)ethyl]pyrazole-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-10(2)5-6-11-7(8(12)13)3-4-9-11;;/h3-4H,5-6H2,1-2H3,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNQALMGHLTIBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=CC=N1)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the Dimethylaminoethyl Group
The dimethylaminoethyl side chain is introduced via alkylation or Mitsunobu reaction :
- Alkylation : Treating the pyrazole nitrogen with 2-chloro-N,N-dimethylethylamine in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C.
- Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2-(dimethylamino)ethanol to the pyrazole nitrogen.
Carboxylic Acid Functionalization
The carboxylic acid group is typically introduced via:
Salt Formation
The dihydrochloride salt is generated by treating the free base with HCl gas or concentrated HCl in anhydrous ether or ethanol, followed by recrystallization.
Optimization and Industrial-Scale Production
Reaction Condition Optimization
Key parameters affecting yield and purity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Prevents decomposition |
| Solvent | DMF or DMSO | Enhances solubility |
| Reaction Time | 12–24 hours | Maximizes conversion |
| Molar Ratio (Pyrazole:Alkylating Agent) | 1:1.2 | Minimizes side products |
Purification Techniques
Industrial Scalability
Continuous flow reactors improve reproducibility and safety for large-scale synthesis. Key considerations:
- Residence Time Control : 30–60 minutes to ensure complete reaction.
- In-line Analytics : HPLC monitoring for real-time adjustment of reagent stoichiometry.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions, including:
- Substitution Reactions : The dimethylamino group facilitates nucleophilic substitutions.
- Functional Group Transformations : The carboxylic acid moiety can undergo esterification and amidation reactions.
Biology
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid dihydrochloride has shown promise in biological research:
- Enzyme Inhibition : Studies have indicated its potential as an inhibitor for enzymes such as neuraminidase, which is crucial for the infectivity of viruses like influenza.
- Anticonvulsant Activity : Research has explored derivatives of this compound for their anticonvulsant properties, highlighting its potential as a scaffold for drug development.
Medicine
The compound is being investigated for various therapeutic applications:
- Anti-inflammatory Properties : Its structure suggests potential anti-inflammatory activity, making it a candidate for further exploration in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, potentially leading to new treatments for infections.
- Antioxidant Effects : Its antioxidant capabilities are being researched for applications in reducing oxidative stress-related diseases.
Case Study 1: Neuraminidase Inhibition
A study published in Antiviral Research evaluated the inhibitory effects of this compound on neuraminidase. Results indicated moderate inhibition, supporting its potential as a lead compound for developing anti-influenza drugs.
Case Study 2: Anticonvulsant Derivatives
Research published in the European Journal of Medicinal Chemistry focused on synthesizing derivatives of this compound. Several derivatives exhibited promising anticonvulsant activities, suggesting that modifications to the base structure can enhance therapeutic efficacy.
Mechanism of Action
The mechanism of action of 1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with various receptors or enzymes, modulating their activity. The pyrazole ring may also participate in hydrogen bonding and π-π interactions, contributing to the compound’s biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-{1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-yl}benzoic acid dihydrochloride: Similar structure with a benzoic acid moiety.
Substituted ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids: Similar functional groups and potential biological activities.
Uniqueness
1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its solubility and stability as a dihydrochloride salt further enhance its applicability in various research and industrial contexts.
Biological Activity
1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid dihydrochloride is a compound with significant potential in various scientific fields, particularly in medicinal chemistry. Its unique structure, featuring a pyrazole ring and a dimethylaminoethyl substituent, enhances its biological activity and solubility, making it a valuable candidate for research in therapeutic applications.
- Chemical Formula : CHClNO
- Molecular Weight : 256.13 g/mol
- IUPAC Name : 2-[2-(dimethylamino)ethyl]pyrazole-3-carboxylic acid; dihydrochloride
- Appearance : Powder
- Storage Temperature : Room Temperature
The biological activity of this compound is attributed to its interaction with specific molecular targets. The dimethylaminoethyl group can modulate the activity of various receptors and enzymes, while the pyrazole ring is involved in hydrogen bonding and π-π interactions. These interactions are crucial for the compound's therapeutic effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown promising results in inhibiting the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages of 54.25% and 38.44%, respectively . Importantly, it demonstrated selectivity, exhibiting minimal toxicity to normal fibroblasts (GM-6114), which had a growth percentage of 80.06% .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro assays indicated that it could significantly inhibit the release of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
Mechanistic Insights
The mechanism through which this compound exerts its anticancer effects involves cell cycle arrest at the G2/M phase and modulation of apoptosis-related proteins such as Bcl-2 and Bax . Additionally, docking studies have suggested that it may interact with key targets like the Epidermal Growth Factor Receptor (EGFR), which is implicated in various cancers .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-{1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-yl}benzoic acid dihydrochloride | Similar structure with benzoic acid moiety | Anticancer activity |
| Substituted ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids | Similar functional groups | Anti-inflammatory properties |
This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antiproliferative Effects : A study demonstrated that derivatives of pyrazole compounds exhibited significant antiproliferative activity against various cancer cell lines, suggesting that modifications at specific positions can enhance efficacy .
- Inflammation Inhibition : Another investigation revealed that certain pyrazole derivatives could effectively reduce inflammation markers in cell culture models, indicating their potential utility in treating inflammatory diseases .
- Targeted Drug Development : Research has focused on modifying the chemical structure to improve selectivity and potency against specific cancer types, paving the way for developing targeted therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid dihydrochloride, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via acylation of the pyrazole core followed by alkylation of the dimethylaminoethyl side chain. A typical approach involves refluxing the precursor carboxylic acid with thionyl chloride to form the acyl chloride intermediate, followed by coupling with the amine derivative under inert conditions (e.g., dichloromethane, triethylamine as base). Yield optimization requires precise stoichiometric control, TLC monitoring for reaction completion , and purification via column chromatography with gradient elution (e.g., dichloromethane/ethyl acetate mixtures). Post-synthesis, dihydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous ethanol.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for verifying substituent positions and proton environments, particularly the dimethylaminoethyl group and pyrazole ring protons. High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns. X-ray crystallography, as demonstrated for analogous pyrazole derivatives, provides definitive proof of stereochemistry and intermolecular interactions (e.g., dihedral angles between aromatic rings and hydrogen-bonding networks) . Purity assessment requires HPLC with UV detection (λ = 254 nm) and a C18 column using acetonitrile/water mobile phases.
Q. How should researchers address solubility and stability challenges during in vitro assays?
- Methodological Answer : The dihydrochloride salt form improves aqueous solubility but may hydrolyze under basic conditions. Prepare stock solutions in deionized water (pH-adjusted to 3–4 with dilute HCl) or DMSO (for hydrophobic assays). Stability studies under varying pH (2–9), temperature (4°C, 25°C), and light exposure should precede long-term experiments. Use accelerated stability testing (40°C/75% RH for 4 weeks) to predict degradation pathways, with LC-MS monitoring for byproducts like free carboxylic acid or demethylated analogs .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity in novel reaction systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties, such as Fukui indices for nucleophilic/electrophilic sites. Reaction path searches using the Artificial Force Induced Reaction (AFIR) method identify plausible intermediates and transition states . Coupling computational results with microkinetic modeling (e.g., using CHEMKIN) optimizes parameters like temperature and catalyst loading. Validate predictions experimentally via in situ FTIR or NMR to track reaction progress.
Q. How can researchers resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Discrepancies often arise from assay-specific factors (e.g., protein binding, redox interference). Perform orthogonal assays:
- Enzymatic assays : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C, fixed ATP concentrations).
- Cell-based assays : Use isogenic cell lines to control for genetic variability.
- Structural analogs : Test derivatives to isolate structure-activity relationships (SAR).
Cross-validate findings with molecular docking (AutoDock Vina) to assess target binding consistency. Publish full datasets (raw values, normalization methods) to enable meta-analyses .
Q. What experimental designs are recommended for studying intermolecular interactions in solid-state formulations?
- Methodological Answer : Utilize differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to detect polymorphic transitions. For co-crystal screening, employ solvent-drop grinding with pharmaceutically acceptable coformers (e.g., succinic acid). Analyze hydrogen-bonding motifs via Fourier-transform infrared (FTIR) spectroscopy (4000–400 cm⁻¹) and compare with Cambridge Structural Database (CSD) entries. Synchrotron-based X-ray tomography can map spatial distribution in multi-component systems .
Methodological Notes
- Synthesis Optimization : Prioritize atom economy and step count reduction using one-pot strategies (e.g., tandem acylation-alkylation) .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in public repositories (e.g., ChemSpider, PubChem).
- Contradiction Analysis : Apply Bayesian statistics to quantify uncertainty in conflicting results, incorporating prior knowledge from analogous compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
